molecular formula C9H11NO2 B1636147 DL-PHENYLALANINE-D11

DL-PHENYLALANINE-D11

Cat. No.: B1636147
M. Wt: 176.26 g/mol
InChI Key: COLNVLDHVKWLRT-AQBXKVCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-PHENYLALANINE-D11 is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biochemical Properties and Mechanisms of Action

DL-phenylalanine functions primarily as a precursor for neurotransmitters such as dopamine and norepinephrine. The D-isomer is known to inhibit the enzyme enkephalinase, which breaks down endorphins—natural pain-relieving compounds in the body. This inhibition can lead to increased levels of endorphins, thereby enhancing analgesic effects and mood stabilization.

Table 1: Biochemical Mechanisms of DL-Phenylalanine-D11

MechanismDescription
Enkephalinase InhibitionPrevents breakdown of endorphins, enhancing pain relief
Neurotransmitter PrecursorSupports synthesis of dopamine and norepinephrine
Mood EnhancementIncreases endorphin levels, potentially reducing depression

Pain Management

Research indicates that DL-phenylalanine can significantly enhance analgesia in patients undergoing treatment with opiates for chronic pain. A study published in 2000 reported that concurrent treatment with DLPA potentiated pain relief and reduced depressive symptoms in patients receiving opiate therapy. This effect is thought to be mediated by the endogenous analgesia system (EAS), which is activated by both opiates and DLPA .

Mental Health Benefits

DLPA has been investigated for its role in treating various mental health conditions, including depression and anxiety disorders. Clinical trials have shown that DL-phenylalanine can improve mood in depressed patients, with some studies reporting effects comparable to traditional antidepressants . A double-blind trial indicated that doses between 150–200 mg per day yielded significant mood improvements in participants .

Case Study: Depression Treatment

In a clinical trial involving 40 depressed individuals, 31 reported improvements after taking DLPA supplements over a month-long period. Participants noted enhanced mood stability and reduced depressive symptoms .

Weight Management and Appetite Control

DL-phenylalanine has also been studied for its effects on appetite regulation. Research shows that L-phenylalanine can significantly inhibit food intake and improve glucose control when administered orally, while the D-form does not exhibit these effects . This property could be beneficial for obesity treatment strategies by utilizing the amino acid's satiating effects.

Table 2: Summary of Clinical Studies on this compound

Study FocusFindingsReference
Pain ManagementPotentiates analgesia in chronic pain patients
Depression TreatmentComparable effects to antidepressants
Appetite ControlReduces food intake; improves glucose control

Properties

Molecular Formula

C9H11NO2

Molecular Weight

176.26 g/mol

IUPAC Name

deuterio 2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D/hD3

InChI Key

COLNVLDHVKWLRT-AQBXKVCYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

sequence

F

Origin of Product

United States

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